

Foreword: Understanding Solubility in Drug Development and Beyond

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Compound of Interest

Compound Name: 3-Methyl-5-phenylpentan-1-ol

CAS No.: 55066-48-3

Cat. No.: B1219218

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In the realm of pharmaceutical sciences, and indeed across the chemical industry, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. It is a critical parameter that dictates bioavailability, dictates the choice of excipients, and influences the manufacturing process. This guide provides a comprehensive examination of the solubility of **3-Methyl-5-phenylpentan-1-ol**, a molecule with applications in fragrances and as a potential building block in organic synthesis.[1][2] Our approach moves beyond a mere tabulation of data, delving into the fundamental principles that govern its solubility and providing a robust experimental framework for its determination.

Unveiling the Subject: 3-Methyl-5-phenylpentan-1-ol

3-Methyl-5-phenylpentan-1-ol is an aromatic primary alcohol with the molecular formula $C_{12}H_{18}O$. [3][4][5] Its structure, characterized by a hydroxyl group, a branched alkyl chain, and a phenyl ring, bestows upon it a unique set of physicochemical properties that directly influence its solubility.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent systems.

Property	Value	Source
Molecular Weight	178.27 g/mol	[4][6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	141-143 °C at 11 Torr	[3]
Density	-0.957 - 0.966 g/cm ³	[2][3]
Water Solubility	390 mg/L at 20°C; 202.6 mg/L at 25°C (estimated)	[3][5][6]
LogP (Octanol-Water Partition Coefficient)	2.7 at 30°C; 3.2 (estimated)	[3][7]

The LogP value, being greater than 1, suggests a lipophilic (fat-loving) or hydrophobic (water-fearing) nature, which is a key indicator of its solubility characteristics.

Molecular Structure

The arrangement of atoms and functional groups within **3-Methyl-5-phenylpentan-1-ol** is the primary determinant of its interaction with solvents.

Caption: Molecular structure of **3-Methyl-5-phenylpentan-1-ol**.

The Science of Solubility: A Theoretical Framework

The principle of "like dissolves like" is a fundamental concept in chemistry that explains solubility behavior. This principle is rooted in the nature of intermolecular forces between solute and solvent molecules.

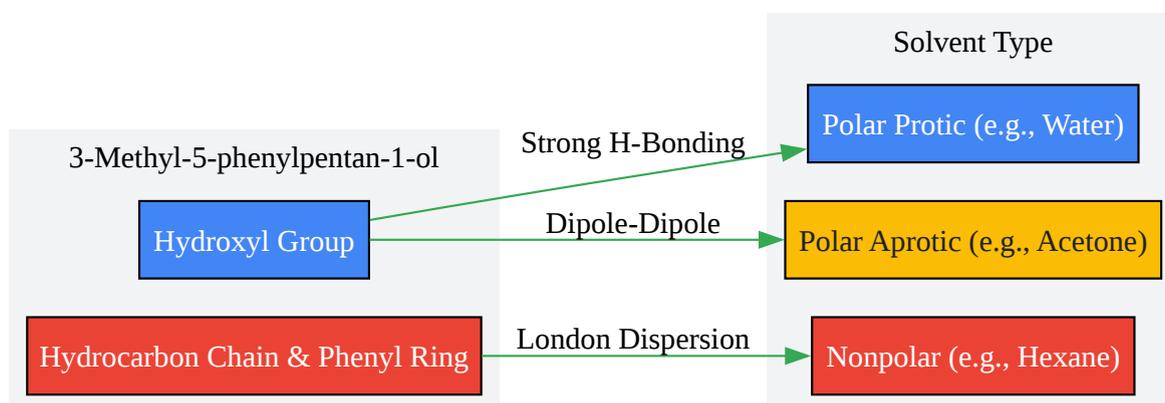
Intermolecular Forces at Play

The solubility of **3-Methyl-5-phenylpentan-1-ol** is a balance between its hydrophilic (water-loving) hydroxyl group and its hydrophobic (water-fearing) hydrocarbon backbone and phenyl ring.

- **Hydrogen Bonding:** The hydroxyl (-OH) group is the primary site for hydrogen bonding. This is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to

a highly electronegative atom (like oxygen) and another nearby electronegative atom. This allows for strong interactions with polar protic solvents like water and ethanol.[8][9]

- **Dipole-Dipole Interactions:** The polar C-O bond in the alcohol group creates a molecular dipole, allowing for interactions with other polar molecules (polar aprotic solvents like acetone).
- **London Dispersion Forces:** These are weak, transient forces that exist in all molecules, arising from the temporary fluctuations in electron distribution. The large hydrocarbon portion and the phenyl ring of **3-Methyl-5-phenylpentan-1-ol** contribute significantly to its London dispersion forces, enabling it to interact with nonpolar solvents like hexane.[10]



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Caption: Intermolecular forces governing solubility.

As the carbon chain in an alcohol lengthens, the nonpolar character increases, generally leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[8][11][12][13]

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.^{[14][15][16][17][18]}

Protocol: A Self-Validating System

This protocol is designed to ensure that true equilibrium solubility is achieved and measured accurately.

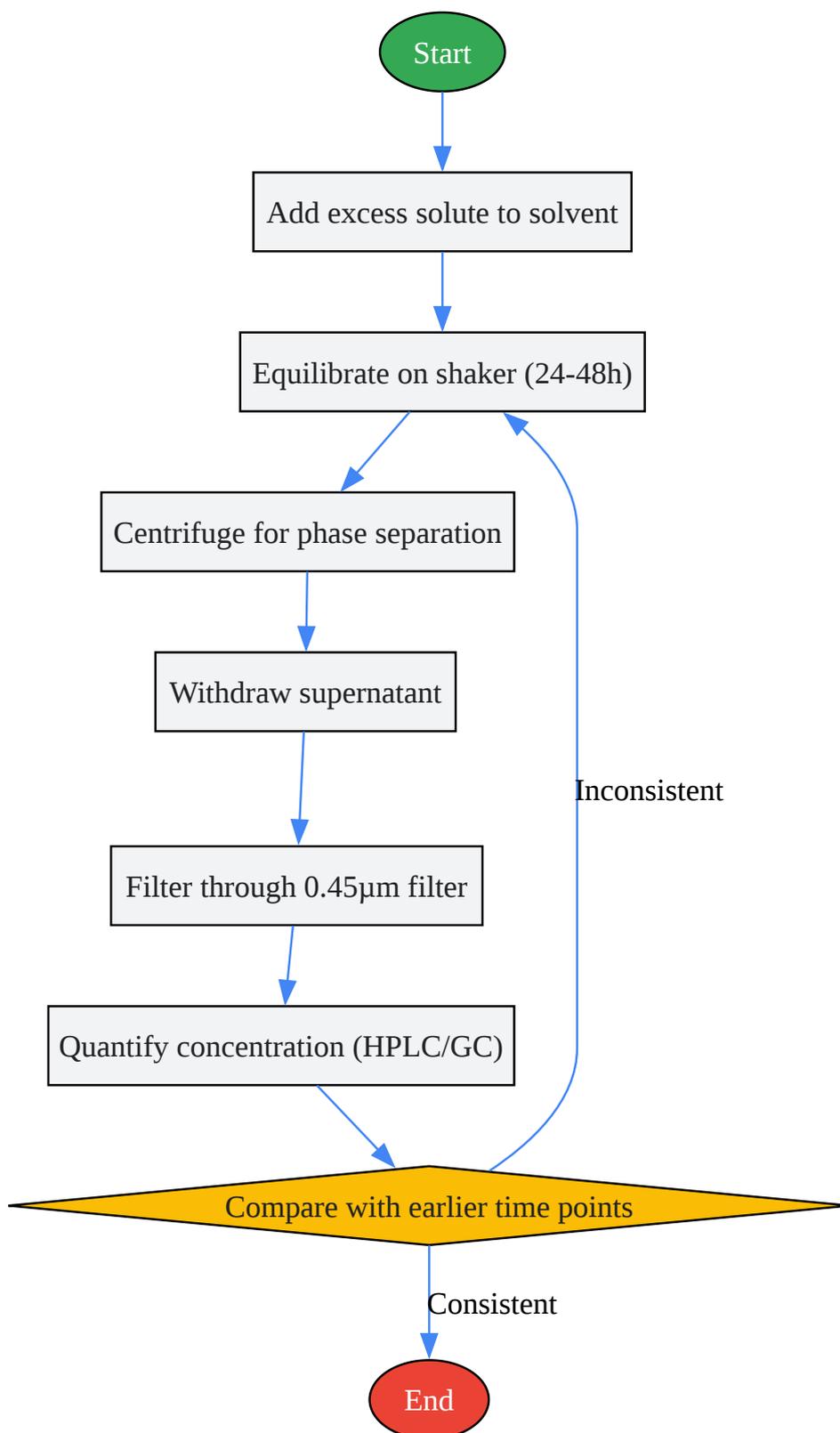
Materials:

- **3-Methyl-5-phenylpentan-1-ol** (>98% purity)
- Selected solvents (e.g., deionized water, ethanol, acetone, hexane)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.45 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

- **Preparation:** Add an excess of **3-Methyl-5-phenylpentan-1-ol** to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure saturation.
- **Equilibration:** Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).^[16] The system should be allowed to equilibrate for a sufficient period, typically 24-48 hours.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solute settle. Centrifugation can be used to facilitate this process.
- **Sampling:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
- **Quantification:** Dilute the filtered sample with an appropriate solvent and analyze its concentration using a validated HPLC or GC method.
- **Validation of Equilibrium:** To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.



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Caption: Shake-flask method workflow for solubility determination.

Solubility Profile of 3-Methyl-5-phenylpentan-1-ol

The following table summarizes the known and expected solubility of **3-Methyl-5-phenylpentan-1-ol** in various solvents.

Solvent	Solvent Class	Expected Solubility	Rationale
Water	Polar Protic	Sparingly Soluble (390 mg/L at 20°C)[3]	The hydrophilic -OH group allows for some interaction with water, but the large, nonpolar hydrocarbon and phenyl moieties dominate, limiting solubility.
Ethanol	Polar Protic	Highly Soluble / Miscible	The presence of a hydroxyl group in ethanol facilitates strong hydrogen bonding with the hydroxyl group of the solute. The ethyl chain of ethanol also interacts favorably with the nonpolar part of the solute via London dispersion forces.
Acetone	Polar Aprotic	Soluble	Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. Its overall polarity is intermediate, allowing for favorable interactions with both the polar and nonpolar regions of the solute.

Hexane	Nonpolar	Soluble	The long, nonpolar hydrocarbon chain and the phenyl ring of the solute interact favorably with the nonpolar hexane molecules through London dispersion forces. The polar hydroxyl group has minimal interaction with hexane.
Toluene	Nonpolar (Aromatic)	Highly Soluble	The phenyl ring of toluene interacts very favorably with the phenyl ring of the solute through pi-pi stacking interactions, in addition to London dispersion forces.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Highly Soluble	DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of effectively solvating both the polar hydroxyl group and, to some extent, the nonpolar portions of the molecule.

Concluding Remarks for the Practicing Scientist

The solubility of **3-Methyl-5-phenylpentan-1-ol** is a nuanced interplay of its structural features. While its hydroxyl group imparts a degree of polarity, the molecule is predominantly nonpolar in character. This leads to limited solubility in water but favorable solubility in a range of organic

solvents, from polar protic alcohols to nonpolar alkanes and aromatic hydrocarbons. For researchers and drug development professionals, this profile suggests that formulation strategies for this compound would likely involve non-aqueous or co-solvent systems. The provided experimental protocol offers a reliable method for generating precise solubility data, which is indispensable for informed decision-making in any application.

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